

Part 1: Chemical Architecture & Physicochemical Profile[1]

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-(N,N-Diethylamino)-L-alanine

CAS No.: 754167-24-3

Cat. No.: B3282651

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The functional utility of **3-(N,N-Diethylamino)-L-alanine** lies in its ability to act as a "proton sponge" within the physiological pH window.

Table 1: Physicochemical Specifications

Property	Value / Description	Clinical/Experimental Relevance
Formula		Low molecular weight allows minimal steric clash in helical bundles.
Side Chain	Diethylaminomethyl group	Tertiary amine; hydrophobic when deprotonated, cationic when protonated.[1]
Chirality	L-configuration (S)	Essential for compatibility with standard proteolytic enzymes and receptor binding.
Side Chain	~9.2 (Estimated)	Lower than Lys (~10.[1]5) or Arg (~12.5).[1] Allows deprotonation in cytosolic pH (7.[1]4) vs. lysosomal pH (4.5). [1]
Hydrophobicity	Tunable	Amphiphilic nature changes dynamically with pH, aiding membrane translocation.[1]
Isoelectric Point (pI)	~9.8	Net positive charge at physiological pH, facilitating cell entry.[1]

Mechanistic Insight: The Proton Sponge Effect

Unlike Lysine, which remains protonated (

) under physiological conditions, the diethylamino group possesses a buffering capacity between pH 5.0 and 7.[1]4. In drug delivery, this residue absorbs protons within the acidic endosome, causing osmotic swelling and rupture (the "proton sponge" effect), thereby releasing the peptide payload into the cytosol.[1]

Part 2: Synthetic Routes & Production[1][2][3]

Two primary routes exist for synthesizing the Fmoc-protected derivative suitable for SPPS: Reductive Alkylation of Dap and Michael Addition to Dehydroalanine. The latter is preferred for its atom economy and stereochemical retention.

Method A: Michael Addition to Dehydroalanine (The "Modern" Route)

This route utilizes an Fmoc-protected serine or cysteine derivative converted to a dehydroalanine (Dha) intermediate, followed by the conjugate addition of diethylamine.

Protocol:

- Precursor Preparation: Convert Fmoc-Ser(TRT)-OH or Fmoc-Cys(TRT)-OH to Fmoc-Dehydroalanine (Fmoc-Dha-OH) using oxidative elimination (e.g., using Dess-Martin periodinane followed by base).
- Michael Addition:
 - Dissolve Fmoc-Dha-OH (1.0 eq) in DCM/DMF (1:1).
 - Add Diethylamine (1.5 eq) dropwise at 0°C.[1]
 - Critical Step: The reaction must be kept cold to prevent polymerization of Dha.
 - Stir for 4 hours, allowing warming to RT.
- Purification: The product is isolated via flash chromatography (DCM:MeOH gradient).

Visualization: Synthesis Workflow



Figure 1: Synthesis via Michael Addition to Dehydroalanine Intermediate

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Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)

Integrating a tertiary amine side chain into SPPS requires specific modifications to standard Fmoc protocols to prevent "self-cleavage" or aggregation.

Coupling Protocol

The diethylamino group is basic. If left as a free base, it can deprotonate the Fmoc group of the incoming amino acid or the resin-bound peptide, leading to premature deprotection or double hits.

- Recommendation: Use the Hydrochloride Salt of the amino acid (Fmoc-3-(N,N-diethylamino)-Ala-OH · HCl).
- Coupling Reagents: HATU/HOAt is superior to HBTU due to the steric bulk of the diethyl group.
- Base Usage: Use exactly 2.0 equivalents of DIPEA (Diisopropylethylamine) relative to the amino acid to neutralize the HCl salt and activate the carboxyl group. Do not use large excesses of base.^[2]

Cleavage & Deprotection^{[1][3][5]}

- Cocktail: Standard TFA/TIS/H₂O (95:2.5:2.5) is effective.^{[1][3]}
- Warning: The tertiary amine can trap carbocations (like trityl or t-butyl cations) released from other protecting groups.
- Scavengers: Increase the scavenger load (TIS or EDT) if the peptide contains sensitive residues (Trp, Cys).^[1]

Troubleshooting: The "Basic" Problem

If you observe low yields or truncated sequences after the coupling of this residue:

- Cause: The side chain tertiary amine may be acting as a base during subsequent deprotection steps, altering the kinetics.^[1]

- Solution: Wash the resin with a weak acid solution (e.g., 1% HOBT in DMF) after the coupling step to ensure the side chain remains protonated before proceeding to the next Fmoc removal.

Part 4: Functional Utility in Drug Design

This residue is a "functional switch."^[1] Its utility is best visualized through its ionization states relative to cellular compartments.^[1]

Visualization: pH-Dependent Mechanism

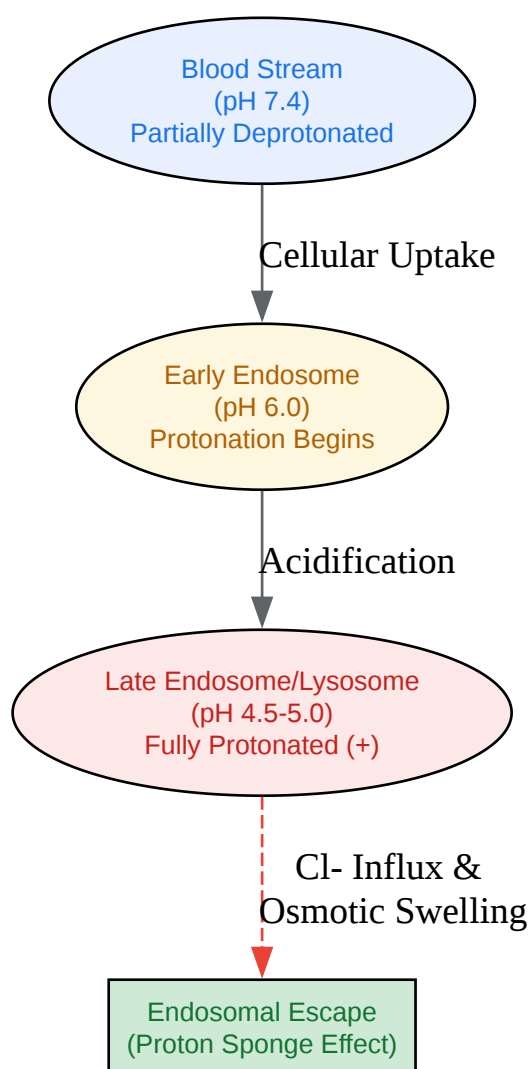


Figure 2: pH-Triggered Activation Mechanism for Drug Delivery

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[4] Key Applications:

- **Charge-Reversal Peptides:** Peptides that are neutral/anionic in the blood (long circulation) but become cationic in the tumor microenvironment (slightly acidic) to trigger uptake.
- **Solubility Enhancement:** Replacing hydrophobic Leucine/Valine residues with 3-(diethylamino)-alanine increases aqueous solubility without introducing a permanent charge that might hinder membrane permeability.

Part 5: Analytical Characterization (QC)[1]

To ensure scientific integrity, the synthesized amino acid must be validated using the following parameters.

Table 2: Quality Control Specifications

Method	Expected Signal / Observation	Purpose
¹ H NMR (D ₂ O/DMSO)	Triplet at ~1.0 ppm (6H, methyls); Quartet at ~2.6 ppm (4H, methylenes); Multiplet at ~2.9 ppm (beta-H).	Confirms the integrity of the diethylamino side chain.
ESI-MS	peak matching calculated mass.	Verifies molecular weight and absence of protecting group loss.
Chiral HPLC	Single peak on Chiralpak AD-H or equivalent column.	Critical: Ensures no racemization occurred during the Michael addition (target >99% ee).
Kaiser Test	Negative (if checking coupling efficiency on resin).[1][5]	Confirms complete coupling to the N-terminus of the growing chain.

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- To cite this document: BenchChem. [Part 1: Chemical Architecture & Physicochemical Profile[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3282651/docs#part-1-chemical-architecture-physicochemical-profile-1>]

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